

Application Notes and Protocols: Assessing PGK1 Activation by Terazosin Hydrochloride In Vitro

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Compound of Interest

Compound Name: Terazosin hydrochloride

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Introduction

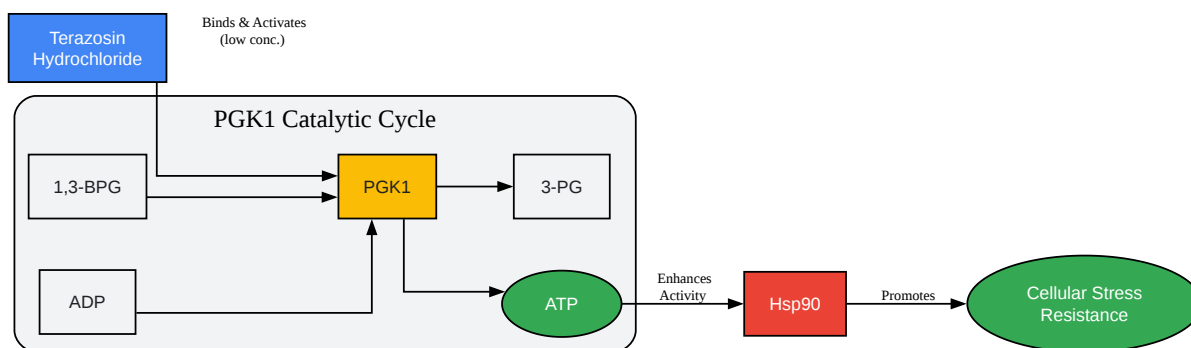
Terazosin (TZ), a quinazoline-based drug, has been identified as an activator of phosphoglycerate kinase 1 (PGK1), a key ATP-generating enzyme in glycolysis.^{[1][2]} This newfound activity of Terazosin presents therapeutic potential for conditions linked to impaired energy metabolism, such as neurodegenerative diseases.^{[1][3]} Accurate and reliable in vitro methods are crucial for characterizing the activation of PGK1 by Terazosin and for the development of novel PGK1-targeting therapeutics.

These application notes provide detailed protocols for key in vitro assays to assess the activation of PGK1 by **Terazosin hydrochloride**. The described methods include a PGK1 enzymatic activity assay, a cellular ATP production assay, a thermal shift assay (TSA), and a pull-down assay to confirm direct binding.

Signaling Pathway of Terazosin-Mediated PGK1 Activation

Terazosin directly binds to PGK1 at the ADP/ATP binding pocket.^[1] While this would suggest competitive inhibition, at low concentrations, Terazosin facilitates a bypass pathway that circumvents the slow product release from PGK1, thereby accelerating the enzymatic reaction

and increasing ATP production.[1] The increased ATP levels can then, for example, enhance the chaperone activity of Hsp90, which is associated with promoting resistance to cellular stress.[2][4]



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Caption: Terazosin activates PGK1, increasing ATP production and promoting cellular stress resistance.

Quantitative Data Summary

The following tables summarize quantitative data regarding the interaction of Terazosin with PGK1.

Table 1: Binding Affinity and Kinetic Parameters

Parameter	Value	Conditions	Reference
Kd (Terazosin:PGK1)	2.9 μ M	In vitro	
Apparent Km of ADP for PGK1	2.2 \pm 1.0 mM	Without Terazosin	[1]
Apparent Km of ADP for PGK1	11.5 \pm 2.3 mM	With 10 μ M Terazosin	[1]
Vmax	No significant change	With or without 10 μ M Terazosin	[1]

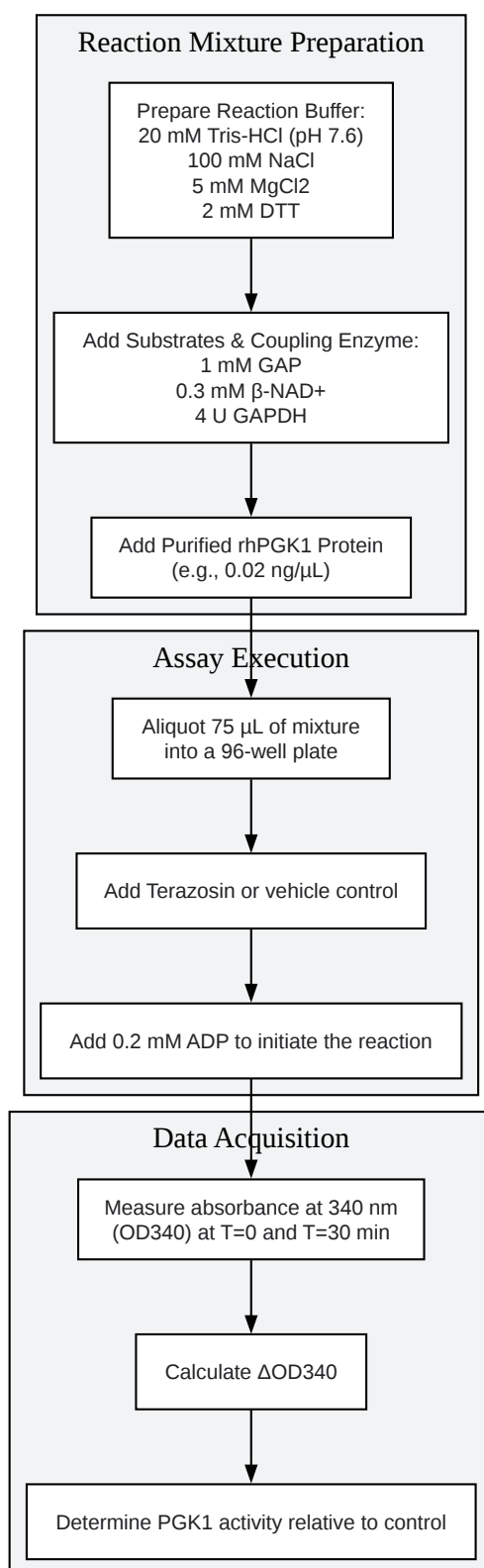
Table 2: Effect of Terazosin on PGK1 Activity and Cellular ATP Levels

Terazosin Concentration	PGK1 Activity	Cellular ATP Level	Reference
2.5 nM - 0.5 μ M	Activation	Increased	[4]
2.5 μ M, 25 μ M	Inhibition	Decreased	[4]
Low Concentrations	Small Stimulation	Increased	[1]
High Concentrations	Inhibition	Decreased	[1]

Experimental Protocols

PGK1 Enzymatic Activity Assay

This assay measures the enzymatic activity of purified PGK1 by coupling its reaction to that of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The production of NADH in the GAPDH reaction is monitored by the increase in absorbance at 340 nm, which is proportional to PGK1 activity.[3][5]



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Caption: Workflow for the coupled PGK1 enzymatic activity assay.

Materials:

- Purified recombinant human PGK1 (rhPGK1)
- Glyceraldehyde-3-phosphate (GAP)
- β -Nicotinamide adenine dinucleotide (β -NAD⁺)
- Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
- Adenosine diphosphate (ADP)
- **Terazosin hydrochloride**
- Reaction Buffer: 20 mM Tris-HCl (pH 7.6), 100 mM NaCl, 5 mM MgCl₂, 2 mM DTT
- 96-well UV-transparent microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing the reaction buffer, 1 mM GAP, 0.3 mM β -NAD⁺, 4 U GAPDH, and 0.02 ng/ μ L of rhPGK1 protein.[\[3\]](#)
- Mix the reaction mixture thoroughly and add 75 μ L to each well of a 96-well plate.[\[3\]](#)
- Add various concentrations of **Terazosin hydrochloride** (e.g., ranging from nM to μ M) or vehicle control (e.g., DMSO) to the respective wells.
- To initiate the reaction, add ADP to a final concentration of 0.2 mM.
- Immediately measure the absorbance at 340 nm (T=0).
- Incubate the plate at room temperature for 30 minutes.
- Measure the absorbance at 340 nm again (T=30 min).
- Calculate the change in absorbance (Δ OD₃₄₀) for each well.

- PGK1 activity is proportional to the ΔOD_{340} .

Cellular ATP Production Assay

This assay measures the intracellular ATP levels in cells treated with Terazosin to assess the effect of PGK1 activation in a cellular context.

Materials:

- Cell line (e.g., SH-SY5Y or RAW 264.7 cells)[3][4]
- Cell culture medium and supplements
- **Terazosin hydrochloride**
- ATP quantitation kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer

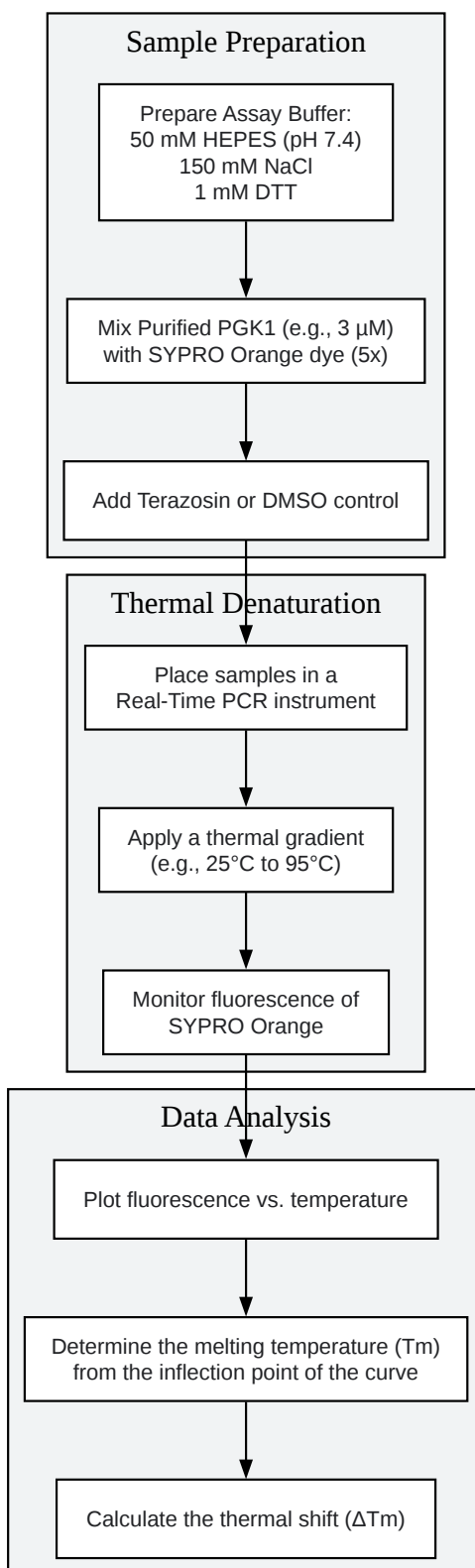
Procedure:

- Seed cells in a 96-well white-walled microplate and culture overnight.
- Treat the cells with various concentrations of **Terazosin hydrochloride** for a specified period (e.g., 1 to 24 hours).
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Prepare the ATP quantitation reagent according to the manufacturer's instructions.
- Add the ATP quantitation reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.

- Relative ATP levels are determined by normalizing the luminescent signal of treated cells to that of vehicle-treated control cells.

Protein Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry, is a biophysical technique used to assess the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (T_m).



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Caption: Workflow for the Protein Thermal Shift Assay.

Materials:

- Purified recombinant human PGK1
- SYPRO Orange Protein Gel Stain (or similar fluorescent dye)
- **Terazosin hydrochloride**
- Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT[6]
- Real-Time PCR instrument capable of performing a melt curve analysis

Procedure:

- In a total volume of 20 μ L, mix 3 μ M of purified PGK1 protein with 5x SYPRO Orange dye in the assay buffer.[6]
- Add **Terazosin hydrochloride** at various concentrations or a vehicle control (DMSO).[6]
- Place the samples in a Real-Time PCR instrument.
- Set the instrument to increase the temperature incrementally from 25°C to 95°C, measuring the fluorescence at each step.
- Plot the fluorescence intensity as a function of temperature.
- The melting temperature (T_m) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melting curve.
- The thermal shift (ΔT_m) is calculated as the difference between the T_m in the presence and absence of Terazosin. A positive ΔT_m indicates ligand-induced stabilization.

In Vitro Pull-Down Assay

This assay is used to confirm the direct physical interaction between Terazosin and PGK1. A modified Terazosin molecule is immobilized on beads, which are then used to "pull down" PGK1 from a protein solution.

Materials:

- Affi-Gel beads (or similar activated resin)
- Terazosin derivative with a chemical handle for immobilization (e.g., TZ-TA)[4]
- Purified recombinant His-tagged PGK1[4]
- Cell lysate from a relevant cell line (e.g., RAW 264.7)[4]
- Wash buffer
- Elution buffer
- SDS-PAGE gels and Western blotting reagents
- Anti-PGK1 antibody or anti-His-tag antibody

Procedure:

- Immobilize the Terazosin derivative (TZ-TA) onto the Affi-Gel beads according to the manufacturer's protocol.
- Prepare three sets of beads:
 - Test: TZ-TA-conjugated beads
 - Control 1: Unconjugated (naked) Affi-Gel beads
 - Control 2: TZ-TA-conjugated beads pre-incubated with a saturating amount of free Terazosin as a competitor.[4]
- Incubate each set of beads with either purified His-tagged PGK1 or cell lysate overnight at 4°C.
- Wash the beads extensively with wash buffer to remove non-specific binding proteins.
- Elute the bound proteins from the beads using an appropriate elution buffer.
- Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting using an anti-PGK1 or anti-His-tag antibody.

- A specific band corresponding to PGK1 in the test sample, which is absent or significantly reduced in the control samples, confirms a direct interaction between Terazosin and PGK1. [4]

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